Cas no 209809-20-1 (Methyl 2-(4-amino-3-bromophenyl)acetate)
Methyl 2-(4-amino-3-bromophenyl)acetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(4-amino-3-bromophenyl)acetate
- METHYL 4-AMINO-3-BROMOPHENYLACETATE
- AGN-PC-00PBZB
- AK119983
- Benzeneacetic acid, 4-amino-3-bromo-, methyl ester
- KB-255071
- methyl (4-amino-3-bromophenyl)acetate
- SureCN5156427
- DA-08307
- AT20913
- SCHEMBL5156427
- Methyl2-(4-amino-3-bromophenyl)acetate
- DTXSID40573001
- QGUPVNRGRHPHAR-UHFFFAOYSA-N
- 209809-20-1
- CS-0361737
-
- MDL: MFCD12547825
- Inchi: 1S/C9H10BrNO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3
- InChI Key: QGUPVNRGRHPHAR-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)CC(=O)OC)N
Computed Properties
- Exact Mass: 242.98949g/mol
- Monoisotopic Mass: 242.98949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 52.3Ų
Methyl 2-(4-amino-3-bromophenyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12096865-1g |
Methyl 2-(4-amino-3-bromophenyl)acetate |
209809-20-1 | 95+% | 1g |
$455 | 2024-07-24 |
Methyl 2-(4-amino-3-bromophenyl)acetate Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on Methyl 2-(4-amino-3-bromophenyl)acetate
Comprehensive Overview of Methyl 2-(4-amino-3-bromophenyl)acetate (CAS No. 209809-20-1)
Methyl 2-(4-amino-3-bromophenyl)acetate, identified by its CAS number 209809-20-1, is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. This aromatic ester derivative features a 4-amino-3-bromophenyl moiety, which contributes to its reactivity and versatility in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. Its molecular structure (C9H10BrNO2) combines a methyl acetate group with a halogenated aniline, making it valuable for designing bioactive molecules.
In recent years, the demand for brominated aromatic compounds like Methyl 2-(4-amino-3-bromophenyl)acetate has surged due to their role in developing targeted therapies and green chemistry applications. Researchers frequently search for "209809-20-1 synthesis" or "bromophenyl acetate derivatives" to explore its potential in catalysis and drug discovery. The compound’s amino and ester functional groups enable facile modifications, aligning with trends in high-throughput screening and fragment-based drug design.
From a technical perspective, CAS 209809-20-1 exhibits a melting point range of 85–90°C and is typically stored under inert conditions to preserve stability. Analytical techniques like HPLC, NMR, and mass spectrometry are employed to verify its purity, a critical factor for GMP-compliant applications. Industry forums often discuss "how to purify Methyl 2-(4-amino-3-bromophenyl)acetate" or "alternative routes for 209809-20-1 production," reflecting its niche yet growing relevance.
Environmental and regulatory considerations are also pivotal. While not classified as hazardous, Methyl 2-(4-amino-3-bromophenyl)acetate requires handling in compliance with REACH and OSHA guidelines. Its biodegradability and eco-friendly synthesis methods are under investigation, addressing the broader shift toward sustainable chemistry. Searches for "209809-20-1 safety data" or "green alternatives to brominated intermediates" highlight these concerns.
In summary, Methyl 2-(4-amino-3-bromophenyl)acetate (209809-20-1) bridges academic research and industrial innovation. Its dual functionality as a pharmaceutical building block and material science precursor ensures sustained interest, particularly in personalized medicine and renewable energy sectors. Future studies may focus on optimizing its atom economy or expanding its applications in bioconjugation.
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